2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN4O |
|---|---|
Molecular Weight |
184.58 g/mol |
IUPAC Name |
2-amino-4-chloro-6-methoxypyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H5ClN4O/c1-12-5-3(2-8)4(7)10-6(9)11-5/h1H3,(H2,9,10,11) |
InChI Key |
WEUBQBICCCDAFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)N)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Biginelli Three-Component Reaction
This convergent method constructs the pyrimidine core in a single step, incorporating the 5-cyano group directly. It is ideal for introducing diverse substituents at positions 4 and 6.
Reaction Overview
Components:
-
α-Cyanoketone : Methoxy-substituted acetonitrile derivative (e.g., methoxyacetonitrile)
-
Aldehyde : 4-Chlorobenzaldehyde
-
Guanidine : Guanidine nitrate or hydrochloride
Catalyst: Acid (e.g., HCl) or piperidine
Solvent: Ethanol or isopropanol
Conditions: Reflux or microwave irradiation
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 45–89% | |
| Purity | Depends on purification | |
| Reaction Time | 4–12 hours (conventional) |
Mechanistic Insights
The reaction involves three steps:
-
Condensation : Aldehyde and α-cyanoketone form an enone intermediate.
-
Nucleophilic Addition : Guanidine attacks the enone.
-
Cyclization/Aromatization : Intramolecular cyclization forms the pyrimidine ring with spontaneous aromatization .
Chlorination of Hydroxy Intermediate
This method replaces a hydroxyl group at position 4 with chlorine, assuming a pre-formed 5-cyano-2-amino-6-methoxy-4-hydroxypyrimidine scaffold.
Reaction Overview
Starting Material: 2-Amino-6-methoxy-4-hydroxypyrimidine-5-carbonitrile
Reagent: Phosphorus oxychloride (POCl₃)
Conditions: Reflux in POCl₃
Steps:
-
Reflux starting material with POCl₃.
-
Neutralize with NH₃ solution.
-
Filter, wash, and recrystallize.
Performance Data
Limitations
This method requires a pre-synthesized hydroxy intermediate, which may involve additional steps. POCl₃ is corrosive and requires careful handling .
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Substitution | High yield (>95%), scalable, minimal waste | Requires cyano-containing starting material |
| Biginelli | Flexible substituent introduction | Moderate yields, complex purification |
| Chlorination | Direct hydroxyl-to-chloro conversion | Limited to pre-formed intermediates |
Key Challenges and Solutions
-
Impurity Control :
-
Solvent Selection :
-
Temperature Sensitivity :
| Hazard | Mitigation Strategy |
|---|---|
| Toxicity | Use PPE (gloves, goggles) and fume hoods. |
| Flammability | Avoid open flames; store in inert atmospheres. |
| Waste | Neutralize acidic by-products with NaHCO₃. |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino and methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development : This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance therapeutic efficacy against diseases such as cancer and diabetes. Recent studies have demonstrated its potential as an anticancer agent, with significant cytotoxic effects observed in vitro against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 18 |
| HeLa (Cervical Cancer) | 22 |
| A549 (Lung Cancer) | 25 |
These results indicate that 2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile effectively inhibits cell viability in a dose-dependent manner .
Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is critical for drug development. It binds to target enzymes, occupying their active sites and modulating their activity. This mechanism is particularly relevant in cancer research, where it may influence pathways involved in cell proliferation and survival .
Agrochemicals
This compound is also utilized in the development of herbicides. Its structural properties allow it to act as an intermediate in synthesizing active agricultural chemicals, contributing to crop protection strategies .
Materials Science
In materials science, this compound is explored for its potential in developing advanced materials with specific properties. Its unique chemical structure enables the creation of materials that can be tailored for particular applications, including electronic and optical devices.
Case Studies
- Anticancer Activity : A study documented the synthesis of various derivatives of this compound and their evaluation against multiple cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific kinases involved in cancer signaling pathways. The findings suggested that certain modifications could improve selectivity and potency against these targets, paving the way for new therapeutic options .
- Herbicide Development : A patent described methods for synthesizing 2-Amino-4-chloro-6-methoxypyrimidine derivatives that serve as effective herbicides. The study emphasized the compound's role as an intermediate in producing highly active agricultural chemicals that can combat weed resistance .
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Table 1: Key Structural Differences and Their Implications
Physicochemical Properties
- Melting Points: Original Compound: Not explicitly reported, but analogs like 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (mp 222°C) and 2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile (mp >240°C) suggest that electron-withdrawing groups (e.g., Br, Cl) increase melting points due to stronger intermolecular forces . Oxo Derivative: Lower solubility in polar solvents compared to methoxy-substituted analogs due to keto-enol tautomerism .
- Spectroscopic Data: IR: Carbonitrile groups show sharp peaks near 2212 cm⁻¹ across analogs . NMR: Methoxy protons resonate at δ ~3.3–3.6 ppm, while amino protons appear as broad signals near δ 5–8 ppm .
Biological Activity
2-Amino-4-chloro-6-methoxypyrimidine-5-carbonitrile (commonly referred to as 4-Cl-6-OMe-Pyr-CN) is a pyrimidine derivative with significant biological activity. This compound features a unique structure with a chlorine atom at position 4, a methoxy group at position 6, and a carbonitrile group at position 5, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The presence of functional groups such as the amino, methoxy, and nitrile groups enhances its solubility and reactivity, making it an interesting candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can bind to target enzymes, inhibiting their activity by occupying the active sites. This mechanism is particularly relevant in cancer research, where it may act as an anticancer agent by modulating key molecular pathways involved in cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 18 |
| HeLa (Cervical Cancer) | 22 |
| A549 (Lung Cancer) | 25 |
These results indicate that the compound can effectively inhibit cell viability in a dose-dependent manner .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it shows promise as an inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms in cancer cells. The inhibition of PARP leads to increased DNA damage and apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications at various positions of the pyrimidine ring can significantly affect the compound's potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution at Position 2 | Enhances binding affinity to target enzymes |
| Methoxy Group at Position 6 | Improves solubility and metabolic stability |
| Nitrile Group at Position 5 | Contributes to enzyme interaction dynamics |
These modifications can lead to derivatives with improved pharmacological profiles.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The findings revealed that this compound significantly reduced cell viability in breast cancer cells compared to controls, suggesting its potential as a therapeutic agent .
- Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with PARP enzymes. The study demonstrated that treatment with this compound resulted in a marked decrease in PARP activity, leading to enhanced apoptosis in treated cancer cells .
Q & A
Q. Optimization Tips :
- Solvent Systems : Ethanol or DMSO:water (5:5) improves crystallinity and yield .
- Temperature : Reflux (80–100°C) ensures complete substitution .
- Characterization : Use IR to confirm NH₂ (3410–3329 cm⁻¹) and CN (2212 cm⁻¹), and NMR to resolve aromatic protons (δ 7.0–8.4 ppm) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (NH₂: 3410–3329 cm⁻¹; CN: 2212 cm⁻¹; C=N: 1616–1649 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.0–8.4 ppm, while NH₂ groups show broad signals at δ 5.1–6.0 ppm .
- Mass Spectrometry : Fragmentation patterns (e.g., M+ and M++1 peaks) validate molecular weight and substituent loss (e.g., cleavage of C₇H₇ groups) .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 65.24% vs. 65.10%) to confirm purity .
Advanced: How do electron-withdrawing groups (e.g., Cl, CN) influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The chlorine at C4 and carbonitrile at C5 are strong electron-withdrawing groups (EWGs):
- Activation of Pyrimidine Ring : EWGs increase electrophilicity at C2 and C6, facilitating nucleophilic attacks (e.g., by amines or thiols) .
- Regioselectivity : Substitution occurs preferentially at C2 over C6 due to steric and electronic effects, as observed in analogs like 4-amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile .
- Kinetic Control : Reactions with bulky amines (e.g., cyclohexylamine) require prolonged reflux (12–24 hours) to achieve >70% yield .
Advanced: How can contradictory data on reaction yields or spectral assignments be resolved?
Answer:
- Reproducibility : Standardize solvent systems (e.g., ethanol for crystallization) and heating duration .
- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- Control Experiments : Compare with analogs (e.g., 4-amino-6-bromophenyl derivatives) to validate spectral trends .
- Computational Validation : DFT calculations (e.g., using Gaussian) can predict IR/NMR spectra and verify experimental data .
Biological Evaluation: What in vitro models are suitable for assessing this compound’s bioactivity?
Answer:
- Enzyme Inhibition Assays : Test against diabetes-related targets (e.g., α-glucosidase) using protocols from antidiabetic pyrimidine analogs .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABAₐ receptors) to explore CNS activity .
- ADMET Profiling : Measure logP (e.g., ~2.5–3.0) to predict membrane permeability and bioavailability .
Advanced: What strategies enhance the selectivity of functionalization at specific pyrimidine positions?
Answer:
- Protecting Groups : Temporarily block NH₂ at C2 using acetyl groups to direct substitution to C6 .
- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at C4 or C6 .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms at C2, while non-polar solvents (e.g., toluene) promote C6 reactivity .
Mechanistic Studies: How can the compound’s interaction with biological targets be elucidated?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding with proteins (e.g., HIV-1 reverse transcriptase) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with enzymes .
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
Data Management: How should researchers handle discrepancies in reported melting points or spectral data?
Answer:
- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile, mp 222°C ).
- Purity Checks : Use HPLC (e.g., retention time 0.81 minutes) to confirm >95% purity .
- Collaborative Reproducibility : Share raw spectral data (e.g., via repositories like Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
